Cas no 2680739-87-9 (4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid)
4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid
- EN300-28301957
- 2680739-87-9
- 4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid
-
- Inchi: 1S/C21H19NO4S/c23-20(24)18-6-8-19(9-7-18)22(12-10-17-11-13-27-15-17)21(25)26-14-16-4-2-1-3-5-16/h1-9,11,13,15H,10,12,14H2,(H,23,24)
- InChI Key: HOXQNRQXXIVMIP-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCN(C(=O)OCC1C=CC=CC=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 381.10347926g/mol
- Monoisotopic Mass: 381.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 95.1Ų
4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301957-0.05g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 0.05g |
$756.0 | 2025-03-19 | |
| Enamine | EN300-28301957-0.1g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 0.1g |
$792.0 | 2025-03-19 | |
| Enamine | EN300-28301957-0.25g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 0.25g |
$828.0 | 2025-03-19 | |
| Enamine | EN300-28301957-0.5g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 0.5g |
$864.0 | 2025-03-19 | |
| Enamine | EN300-28301957-1.0g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 1.0g |
$900.0 | 2025-03-19 | |
| Enamine | EN300-28301957-2.5g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 2.5g |
$1763.0 | 2025-03-19 | |
| Enamine | EN300-28301957-5.0g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 5.0g |
$2608.0 | 2025-03-19 | |
| Enamine | EN300-28301957-10.0g |
4-{[(benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid |
2680739-87-9 | 95.0% | 10.0g |
$3868.0 | 2025-03-19 |
4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid
4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid: A Comprehensive Overview
The compound 4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid, identified by the CAS number 2680739-87-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzoic acid moiety, a benzyloxy carbonyl group, and a thiophene-containing ethylamine side chain. The integration of these functional groups makes it a versatile molecule with diverse applications in drug discovery, material science, and advanced chemical synthesis.
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry due to their ability to modulate biological activities through π-π interactions and hydrogen bonding. The presence of the thiophen-3-yl group in this compound adds to its potential as a bioactive agent. Researchers have demonstrated that such structures can exhibit anti-inflammatory, antioxidant, and even anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the role of thiophene derivatives in inhibiting COX-2 enzymes, which are key targets in inflammation-related diseases.
The benzyloxy carbonyl group (Cbz) is another critical feature of this compound. This group is commonly used as a protecting group for amines during peptide synthesis. Its inclusion in this molecule suggests potential applications in peptide engineering and drug delivery systems. Recent advancements in peptide-based drug delivery have emphasized the importance of stable protecting groups like Cbz to ensure precise control over drug release mechanisms.
From a synthetic perspective, the construction of this compound involves multi-step reactions that highlight the importance of modern organic chemistry techniques. The synthesis typically begins with the preparation of the benzyloxy carbonyl intermediate, followed by coupling reactions to introduce the thiophene-containing side chain. The final step involves hydrolysis to yield the benzoic acid derivative. These steps underscore the molecule's complexity and the precision required in its synthesis.
In terms of physical properties, 4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid exhibits a melting point range consistent with other aromatic carboxylic acids, indicating its stability under moderate thermal conditions. Its solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent research has also focused on the computational modeling of this compound to predict its bioavailability and pharmacokinetic profiles. Using molecular docking studies, scientists have identified potential binding sites on target proteins, suggesting its role as a lead compound in drug design. Additionally, quantum chemical calculations have provided insights into its electronic structure and reactivity, further enhancing our understanding of its chemical behavior.
In conclusion, 4-{[(Benzyloxy)carbonyl][2-(thiophen-3-yl)ethyl]amino}benzoic acid represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a valuable tool for future research and development.
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